molecular formula Na2Se B074088 Sodium selenide CAS No. 1313-85-5

Sodium selenide

Cat. No.: B074088
CAS No.: 1313-85-5
M. Wt: 124.95 g/mol
InChI Key: PNCGYTHKTDMKME-UHFFFAOYSA-N
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Description

Sch 29482 is a penem antibiotic belonging to the β-lactam group. It is chemically related to the carbapenem antibiotic thienamycin. This compound has shown significant antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, making it a promising candidate for treating various bacterial infections .

Mechanism of Action

Target of Action

Sodium selenide, also known as dithis compound, is a form of selenium, an essential trace element. Selenium is incorporated into many different selenoproteins which serve various functions throughout the body . It is particularly important as a component of glutathione peroxidase, an important enzyme in the prevention of cellular damage by free radicals and reactive oxygen species .

Mode of Action

Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA. This sequence is recognized by RNA stem-loop structures called selenocysteine inserting sequences (SECIS). These structures require the binding of SECIS binding proteins (SBP-2) to recognize selenocysteine . This compound reacts with acids to produce toxic hydrogen selenide gas . The compound reacts with electrophiles to produce the selenium compounds .

Biochemical Pathways

Selenium is known to be a dose-dependent essential trace element in diverse organisms. Organisms can convert inorganic forms of selenium from the environment into organic forms, such as selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine, respectively . This compound is readily oxidized to polyselenides .

Result of Action

Selenium is an essential micronutrient that plays a crucial role in metabolism. It also has antioxidant properties, protecting cell components from oxidative damage due to peroxides produced during cellular metabolism . This compound reacts with water, easily undergoing hydrolysis to give mixtures of sodium biselenide (NaSeH) and hydroxide .

Action Environment

Selenium’s action can be influenced by environmental factors. For instance, geogenic and anthropogenic activities govern selenium in the environment. Environmental biogeochemical conditions control the bioavailability and the nature of selenium species . This compound is highly sensitive to water, easily undergoing hydrolysis .

Biochemical Analysis

Biochemical Properties

Sodium selenide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine . This compound can be transformed into selenophosphate by the enzyme SelD . This selenophosphate is then used by other enzymes in the biosynthesis of selenoneine .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by interacting with different cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can decrease ex vivo O2 consumption and transiently inhibit mitochondrial cytochrome C oxidase . It also impacts the expression of selenoproteins in HepG2 human hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound can be transformed into selenophosphate by the enzyme SelD, which is then used by other enzymes for the biosynthesis of selenoneine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows significant metabolic activity, dose-dependently decreasing ex vivo O2 consumption and transiently inhibiting mitochondrial cytochrome C oxidase .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, anesthetized Wistar rats receiving intravenous this compound exhibited significant bradycardia, metabolic acidosis, and hyperlactataemia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, this compound is involved in the formation of selenoproteins and selenonucleic acids via selenocysteine and 2-selenouridine .

Preparation Methods

The synthesis of Sch 29482 involves several steps, starting with the preparation of the core penem structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Sch 29482 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified antibacterial properties.

Scientific Research Applications

Sch 29482 has been extensively studied for its antibacterial properties. Some of its key applications include:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of penem antibiotics.

    Biology: Investigated for its effects on various bacterial strains, including those resistant to other antibiotics.

    Medicine: Potential use in treating bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria.

    Industry: Employed in the development of new antibacterial agents and formulations .

Comparison with Similar Compounds

Sch 29482 is unique among penem antibiotics due to its high stability and broad-spectrum activity. Similar compounds include:

Sch 29482 stands out due to its stability against β-lactamases and its ability to be orally absorbed, making it a versatile and effective antibacterial agent.

Properties

CAS No.

1313-85-5

Molecular Formula

Na2Se

Molecular Weight

124.95 g/mol

IUPAC Name

sodioselanylsodium

InChI

InChI=1S/2Na.Se

InChI Key

PNCGYTHKTDMKME-UHFFFAOYSA-N

SMILES

[Na+].[Na+].[Se-2]

Canonical SMILES

[Na][Se][Na]

Key on ui other cas no.

1313-86-6
1313-85-5

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Related CAS

1313-86-6 (Na2-Se6)

Synonyms

sodium selenide
sodium selenide (Na2Se2), 75Se-labeled
sodium selenide (Na2Se6)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The approach used for the synthesis of ethylhexyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate monomer 7 is based on a modified reported procedure (Scheme 1). Sodium selenide was prepared by slow addition of sodium borohydride to a mixture of selenium powder in a basic aqueous solution. The resulted colorless aqueous Na2Se solution was added dropwise into an ethanolic solution of 2,3-bischloromethyl-5-carbomethoxyselenophene 1 over 30 minutes to produce the dimer of 2 in 73% yield as the only product. The structure was verified by 1H NMR and mass spectrum showed the exact molecular ion at 592 and the base peak at 296. The formation of 3 was not observed since the Na2Se solution was added at a faster rate typical to these types of cyclizations. Following the reported procedure would lead to the formation of 2 as a major product (˜70%) and 3 as a minor product (˜10%). Since compound 3 is the key starting material, the need to improve its yield is required. Thus, several different experimental conditions were used including the use of NaHSe or Na2Se in polar solvents (ethanol, water and THF), changing the mode of addition and the temperature at which reagents were added, the result is the formation of 2 as the sole product or as a major product and 3 as the minor one. It has been reported that the benzene analogue of dimer 2 can be converted into the corresponding dihydrobenzoselenophene thermally or photochemically in quantitative yields. This may be formed by favorable intramolecular cyclization of a biradical intermediate into two of the five-membered ring. Accordingly, flash pyrolysis of dimer 2 under reduced pressure was converted to dihydroselenoselenophene 3 in good yields (56%). The overall yield of the first two steps is 41% which is about four times the previously reported approach (10-12%). All spectroscopic data were in accordance with those for methyl 4,6-dihydroseleno[3,4-b]selenophene-2-carboxylate (3) reported. Aromatization of 3 by oxidation using H2O2 to give the N-selenoxide which upon careful treatment with cold acetic anhydride gave the corresponding methyl selenolo[3,4-b]thiophene carboxylate 4. Addition of acetic anhydride without cooling would lead to decomposition of some of the starting material due to instant spontaneous exothermic reaction that takes place. Bromination using NBS gave the methyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate 5 which upon hydrolysis under basic conditions yielded 4,6-dibromoselenolo[3,4-b]thiophene carboxylic acid 6. To enhance the solubility of the polymer, carboxylic acid 6 was esterified by the branched 2-ethyl-1-hexanol using DCC and DMAP to give the corresponding ethylhexyl 4,6-dibromoselenolo[3,4-b]thiophene carboxylate 7 monomer in high yield (88%).
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Q & A

Q1: How does sodium selenide exert its toxic effect in biological systems?

A1: this compound acts as a donor for hydrogen selenide (H2Se), a toxic agent. Research has shown that in yeast cells, hydrogen selenide induces DNA double-strand breaks via an oxygen-dependent reaction, triggering G2/M checkpoint activation and chromosome fragmentation. [] This DNA damage is the primary cause of its toxicity. []

Q2: Does this compound interact with specific biomolecules other than DNA?

A2: While the primary target of this compound toxicity appears to be DNA, it's important to note that hydrogen selenide, released from this compound, readily reacts with thiols. [] This suggests potential interactions with thiol-containing proteins and enzymes, although further research is needed to elucidate the specific consequences of these interactions.

Q3: Does the presence of metal ions influence the toxicity of this compound?

A3: Yes, studies have shown that certain metal ions can neutralize the toxicity of this compound. Metal ions like Ag+, Cd2+, Cu2+, Hg2+, Pb2+ and Zn2+ form insoluble colloids with selenide, effectively sequestering it. [] Other ions like Co2+ and Ni2+ protect cells by forming insoluble metal-selenide complexes and catalyzing hydrogen selenide oxidation. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is Na2Se. Its molecular weight is 126.94 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data for this compound is not extensively provided in the research papers, its presence and reactions are often confirmed indirectly. For instance, the formation of metal-selenide complexes is often characterized by techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM). [] Electron spin resonance (ESR) has been used to detect the presence of hydroxyl radicals upon exposure of this compound solution to oxygen. []

Q6: Can this compound be used for the synthesis of nanomaterials?

A7: Yes, this compound is a valuable reagent in nanomaterial synthesis. It has been successfully used in the one-pot synthesis of cobalt selenide nanoparticles, with sodium formaldehyde sulfoxylate acting as both a reducing agent and a surfactant to control particle growth. []

Q7: Does this compound participate in any catalytic reactions?

A8: While this compound itself might not be the catalyst, it plays a crucial role in generating catalytic species. For example, research shows that carboalkoxy this compound, potentially formed from this compound, can act as an intermediate in the selenium-catalyzed synthesis of carbonates from alkoxides, carbon monoxide, and oxygen. []

Q8: Can this compound be used for the synthesis of specific organic compounds?

A9: Yes, this compound is a versatile reagent in organic synthesis. It has been employed in the preparation of various compounds like dialkyl selenides, [] substituted selenophenes, [] divinylic selenides, [] isoselenochromenes, [] and (Z,Z)-3,3′-selanediylbis(2-propenamides). []

Q9: Have computational methods been used to study this compound and its reactions?

A10: While the provided research papers don't extensively discuss computational studies on this compound itself, density functional theory (DFT) calculations were used to investigate the electronic properties of sulfur, selenium, and tellurium analogues of 1,8-anthraquinone-18-crown-5 and their complexes with lead(II) and magnesium(II). [] This highlights the applicability of computational methods in understanding the behavior of selenium-containing compounds.

Q10: How does the structure of selenophene derivatives influence their glutathione peroxidase-like activity?

A11: Studies on (Z,Z)-3,3′-selanediylbis(2-propenamides) revealed that the substituents on the amide group significantly influenced their glutathione peroxidase-like activity. [] Specifically, the presence of two lipophilic cyclohexyl substituents led to significantly higher activity compared to other derivatives. []

Q11: Are there any specific challenges associated with the handling and storage of this compound?

A12: this compound is known to be sensitive to air and moisture. Therefore, it's typically handled and stored under an inert atmosphere to prevent oxidation and degradation. [, ]

Q12: What safety precautions should be taken when handling this compound?

A12: Given the toxicity of this compound and its potential to release hydrogen selenide gas, it's crucial to handle it with extreme care. Appropriate personal protective equipment, including gloves and respirators, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to minimize exposure.

Q13: How is selenium metabolized in the body, and how does this relate to this compound?

A14: While this compound itself is not a common dietary form of selenium, it provides insights into the metabolism of selenium compounds. Research on various selenium supplements, including sodium selenite and selenopyrane, highlights that selenium metabolism often involves the formation of hydrogen selenide, which is further metabolized into various selenoproteins or excreted. []

Q14: Has this compound been studied in animal models?

A15: this compound has been used in animal studies, primarily to investigate its toxicity and the impact of metal ions on its toxicity. [, ] It has also been explored as a tool for retrograde tracing of zinc-containing neurons in rats. [, ]

Q15: What were the findings of the animal studies using this compound for retrograde tracing?

A16: Studies utilizing this compound as a retrograde tracer revealed the presence of zinc-rich boutons in the rat visual cortex. [] Specifically, injections of this compound into area Oc1 of the rat brain led to the retrograde labeling of neuronal cell bodies in the contralateral cortex, primarily in layers 2-3 and 6. [] This suggested the existence of zinc-rich and zinc-poor callosal projection systems. []

Q16: Are there any known mechanisms of resistance to the toxic effects of this compound?

A17: While specific resistance mechanisms haven't been extensively studied, research on yeast has identified genes involved in homologous recombination and DNA damage checkpoint pathways that, when deleted, increase sensitivity to this compound. [] This suggests that cellular mechanisms involved in DNA repair play a role in mitigating its toxicity.

Q17: What is the primary mechanism of toxicity associated with this compound?

A18: The primary mechanism of this compound toxicity is attributed to the generation of hydrogen selenide (H2Se), which induces oxidative stress and DNA double-strand breaks in cells. [, ] This DNA damage can ultimately lead to cell death. []

Q18: What are the implications of this compound's oxygen-dependent toxicity?

A19: The oxygen-dependent nature of this compound's toxicity highlights the importance of handling this compound cautiously. [] Exposure to air can increase the risk of H2Se formation and subsequent toxic effects. This also suggests that strategies aimed at reducing oxidative stress might offer some protection against its toxicity.

Q19: Are there alternative compounds to this compound for specific applications?

A19: Yes, depending on the application, alternatives to this compound exist. For instance, in organic synthesis, other selenium-containing reagents like dialkyl diselenides or selenols might be used. Similarly, other metal chalcogenides could be considered for nanomaterial synthesis.

Q20: Are there specific considerations for the disposal of this compound waste?

A20: Given its toxicity, this compound waste should be handled and disposed of following appropriate regulations and guidelines for hazardous materials. It's essential to prevent its release into the environment due to potential ecotoxicological concerns.

Q21: What research tools and resources are essential for studying this compound?

A21: Research involving this compound necessitates access to specialized equipment and facilities, including:

  • Glove boxes and inert atmosphere setups: For handling air- and moisture-sensitive compounds. [, ]
  • Spectroscopic techniques: Such as UV-Vis, IR, NMR, and potentially X-ray photoelectron spectroscopy (XPS) for characterizing this compound and its reaction products. [, , ]
  • Microscopy tools: Like TEM and SEM for analyzing the morphology and size of nanoparticles synthesized using this compound. []

Q22: What are some key historical milestones in the research and applications of this compound?

A27:

  • Neuroanatomical tracer: In 1982, this compound was introduced as a tool for tracing zinc-containing neurons. [] This marked a significant development in neuroscience research.
  • Toxicity studies: More recently, studies have investigated the mechanisms of this compound toxicity, particularly its impact on DNA integrity. []

Q23: What are some examples of cross-disciplinary applications of this compound research?

A23:

  • Neuroscience and Chemistry: The use of this compound as a neuroanatomical tracer highlights the synergy between chemistry and neuroscience, enabling researchers to visualize and study specific neuronal pathways. [, ]
  • Materials Science and Chemistry: The application of this compound in the synthesis of nanomaterials like cobalt selenide nanoparticles exemplifies the collaboration between materials scientists and chemists in developing novel materials with tailored properties. []

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